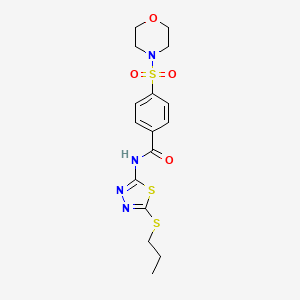

4-(morpholinosulfonyl)-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamides, which includes compounds like the one you’re interested in, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is reported to be green, rapid, mild, and highly efficient .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

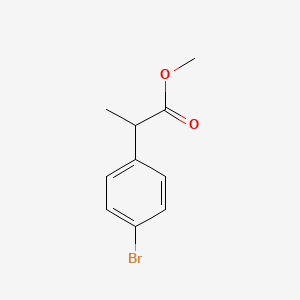

- Reactions with Ethyl Bromoacetate and Ethyl 2-Bromopropionate : A study by Jagodziński, Wesołowska, and Sośnicki (2000) describes the synthesis of 4-morpholinocoumarin through reactions of related thioamides with ethyl bromoacetate and ethyl 2-bromopropionate, resulting in cyclic derivatives of N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones (Jagodziński, Wesołowska, & Sośnicki, 2000).

Pharmacological Research

- Inhibition of Norepinephrine Transporter : O'Neill et al. (2011) identified a new series of compounds, including 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides, as potent and selective inhibitors of the norepinephrine transporter, which are significant in the context of pain management (O'Neill et al., 2011).

Antimicrobial Properties

- Development of Antimicrobial Agents : Sahin et al. (2012) explored the synthesis of new 1,2,4-triazole derivatives containing morpholine moiety, demonstrating antimicrobial activities, thereby indicating the potential application of these compounds in addressing microbial infections (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).

Antifungal Activity

- Synthesis and Antifungal Application : A study by Zhou Weiqun et al. (2005) discusses the synthesis and characterization of N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes, which exhibited significant antifungal activity against pathogens responsible for plant diseases (Zhou Weiqun, Yang Wen, Liqun, & Cheng Xianchen, 2005).

Anticancer Research

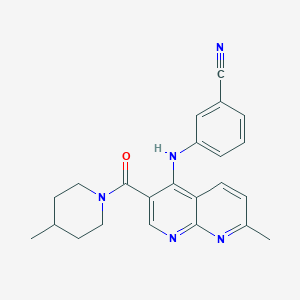

- Anticancer Activity of Benzamide Derivatives : Tiwari et al. (2017) synthesized a series of benzamide derivatives with thiadiazole scaffold and evaluated their anticancer activities, highlighting the potential of these compounds in cancer treatment (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it is harmful if swallowed and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

Orientations Futures

Propriétés

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S3/c1-2-11-25-16-19-18-15(26-16)17-14(21)12-3-5-13(6-4-12)27(22,23)20-7-9-24-10-8-20/h3-6H,2,7-11H2,1H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPWHTHTJQBBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-{2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamido}benzoate](/img/structure/B2457164.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2457170.png)

![(Z)-2-amino-3-[[3-(trifluoromethyl)phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2457171.png)

![Ethyl 2-[[4-(2-methylphenyl)-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2457177.png)

![N-(2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2457179.png)